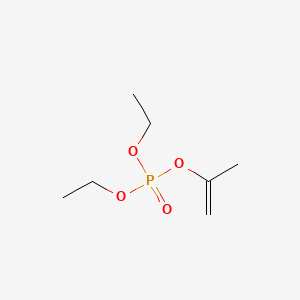

Phosphoric acid, diethyl isopropenyl ester

Vue d'ensemble

Description

Phosphoric acid, diethyl isopropenyl ester, also known as diethyl phosphate or ethyl phosphate, is derived from phosphoric acid by replacing one hydroxyl group with an ethyl group . It is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds .

Synthesis Analysis

Phosphoric acid, diethyl isopropenyl ester can be synthesized from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The hydrolysis may take place both under acidic and basic conditions .Molecular Structure Analysis

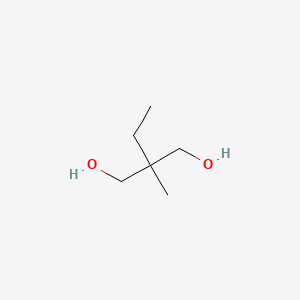

The molecular formula of Phosphoric acid, diethyl isopropenyl ester is C4H11O4P . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, 4 Oxygen atoms, and 1 Phosphorous atom .Chemical Reactions Analysis

Just as carboxylic acids do, inorganic acids such as phosphoric acid also form esters . The esters of phosphoric acid are especially important in biochemistry . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .Physical And Chemical Properties Analysis

The molecular weight of Phosphoric acid, diethyl isopropenyl ester is 154.102 Da . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Applications De Recherche Scientifique

Esterification and Coupling Agents

Phosphoric acid, diethyl isopropenyl ester, has been explored in the field of organic synthesis, particularly in esterification processes. For instance, its derivatives, like (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, have been identified as efficient and selective coupling agents for the esterification of carboxylic acids and alcohols, yielding chemoselective esters in good to excellent yields (Won et al., 2007).

Biological Role and Analytical Methods

Phosphoric esters, including those related to phosphoric acid, diethyl isopropenyl ester, play a crucial role in biological processes, particularly in linking respiration and fermentation reactions. Their importance in enzymic reactions involved in the breakdown and interconversion of carbohydrates in plants and animals has been emphasized. The development of analytical methods for identifying and determining these esters has been crucial in advancing this field, demonstrating the significant biological implications of phosphoric esters (Hanes & Isherwood, 1949).

Adhesive Dentistry and Material Science

In the realm of adhesive dentistry, phosphoric acid esters have been utilized as self-etching primers for composite-to-enamel bonding. The chemical mechanism involving their interactions with hydroxyapatite has been studied, revealing that these esters can simultaneously decalcify and adhere to hydroxyapatite, an important component of dental enamel (Fu et al., 2005).

Synthetic Applications and Deprotection

The use of aqueous phosphoric acid, including its esters, in synthetic organic chemistry has been reported. These acids serve as environmentally benign reagents for the deprotection of various functional groups, such as tert-butyl carbamates, esters, and ethers, while offering good selectivity and high yields. This highlights their utility in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively (Li et al., 2006).

Safety And Hazards

Orientations Futures

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Future research directions could involve exploring new synthesis methods, investigating their biological activities, and developing new applications in various fields .

Propriétés

IUPAC Name |

diethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRYXWQEOZQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312835 | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, diethyl isopropenyl ester | |

CAS RN |

5954-28-9 | |

| Record name | Diethyl 1-methylvinyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)